molecular formula C10H11BrO5 B181829 2-Bromo-3,4,5-trimethoxybenzoic acid CAS No. 23346-82-9

2-Bromo-3,4,5-trimethoxybenzoic acid

Cat. No.: B181829
CAS No.: 23346-82-9
M. Wt: 291.09 g/mol
InChI Key: AUVPVHYYPCTFAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5-trimethoxybenzoic acid can be synthesized from 3,4,5-trimethoxybenzoic acid through bromination. The typical procedure involves dissolving 3,4,5-trimethoxybenzoic acid in chloroform and adding bromine water. The reaction mixture is then refluxed for several hours . After the reaction is complete, the solution is washed with saturated sodium thiosulfate solution and water, and the organic phase is separated and evaporated to yield the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5-trimethoxybenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically requires a catalyst or a base to facilitate the substitution.

    Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative of 3,4,5-trimethoxybenzoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5-trimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4,5-trimethoxybenzoic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPVHYYPCTFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310373
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23346-82-9
Record name 23346-82-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23346-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7T6DL6BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Using the procedure described herein above in Example 1, Method E, 3,4,5-trimethoxybenzoic acid was brominated with DBDMH to provide the following results (assay yields) after reacting for 25 hours at 20°-25° C.:
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of bromine (100 mmol) in 100 mL of acetic acid is added dropwise to a solution of 3,4,5-trimethoxybenzoic acid (100 mmol) in 100 mL of acetic acid cooled by an ice water bath. After the red color of the resulting mixture is discharged, the mixture is poured onto 500 g of crushed ice. The resulting solid is collected by filtration, dried over P2O5 in vacuo, and recrystallized from Et2O to give the product as a pale yellow solid.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
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Quantity
100 mL
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solvent
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Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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